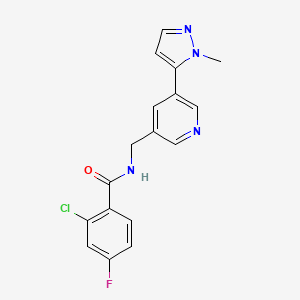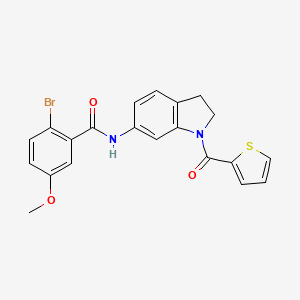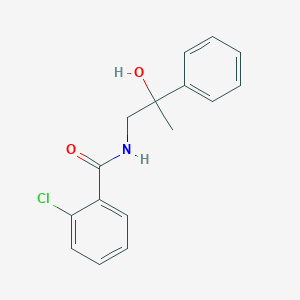![molecular formula C19H16ClFN2O3 B2817273 2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-64-6](/img/structure/B2817273.png)
2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a member of the quinoline family and has been shown to exhibit promising biological activity against certain diseases.
Applications De Recherche Scientifique
Fluorescent Chemosensors for Metal Ions : A fluorescent sensor with a structure containing a quinoline group was synthesized and showed high selectivity and sensitivity for Zn(2+) ions in an acetonitrile aqueous solution. This sensor's ability to distinguish between Zn(2+) and Cd(2+) ions was demonstrated through X-ray crystal structure analysis and density functional theory calculations (Li et al., 2014).
Synthesis of Novel Quinolines : Research focused on the synthesis of benzofuro[3,2-b]quinolines, benzothieno[3,2-b]quinolines, and indolo[3,2-b]quinolines, which are important for various chemical and pharmaceutical applications. This synthesis pathway represents a new method for preparing these types of quinolines (Rádl, Konvička & Váchal, 2000).
Antimalarial Research : A study synthesized various quinolone derivatives, including 3-Ethylaminomethyl-2-methyl-4(1H)-quinolone and its derivatives, to test them as potential antimalarials. However, these compounds were found to be inactive as antimalarials, highlighting the challenges in drug development for malaria treatment (Nasr, Nabih & Burckhalter, 1978).
Tritium Labelling in Drug Development : A method was developed for the preparation of amides from labelled carboxylic acids and amines, which is significant for the synthesis of tritium-labelled benzamides, a crucial process in pharmaceutical research (Soudijn, Wijngaarden & Knaeps, 1978).
Synthesis of Novel Quinoline Derivatives : The study focused on the synthesis of 5H-benzoxazolo[3,2-a]quinolin-5-ones as synthons for preparing novel quinoline derivatives. This synthesis pathway is important for producing a range of quinoline-based compounds with potential applications in pharmaceuticals (Kim, 1981).
Antimicrobial Agent Synthesis : A series of quinoline-3-carboxylic acid derivatives were synthesized and characterized for their antibacterial and antifungal activities. This research is relevant to the development of new antimicrobial agents (Rameshkumar et al., 2003).
Antibacterial Properties of Fluorinated Compounds : A fluorinated quinoline derivative was synthesized and found to have broad-spectrum antibacterial activities, indicating its potential as a pharmaceutical agent (Stefancich et al., 1985).
Mécanisme D'action
Target of Action
It’s known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular function . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities . These can lead to downstream effects such as the inhibition of viral replication, reduction of inflammation, or the killing of cancer cells .
Result of Action
Given the diverse biological activities of indole derivatives, the effects can range from antiviral to anticancer effects, depending on the specific targets and pathways involved .
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3/c1-26-13-6-5-11-9-12(18(24)23-16(11)10-13)7-8-22-19(25)17-14(20)3-2-4-15(17)21/h2-6,9-10H,7-8H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZRRCHPYXGPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-isopropylphenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2817190.png)
![(4-Methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2817191.png)
![N-(2-benzoyl-4-bromophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2817192.png)



![N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2817203.png)
![N-(3-methoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2817205.png)

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2817208.png)
![(8R)-1,4-Dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B2817210.png)
amino}acetamide](/img/structure/B2817211.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2817213.png)